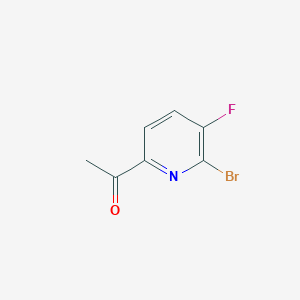
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is an organic compound with the molecular formula C7H5BrFNO. It is a derivative of pyridine, substituted with bromine and fluorine atoms, and contains an ethanone group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 6-bromo-5-fluoropyridine with acetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., sodium borohydride), solvents (e.g., methanol).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted pyridines.
Reduction: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanol.
Oxidation: 1-(6-Bromo-5-fluoropyridin-2-yl)carboxylic acid.
Aplicaciones Científicas De Investigación
1-(6-Bromo-5-fluoropyridin-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.
Industrial Applications: The compound is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator by binding to specific molecular targets. The bromine and fluorine substituents can enhance the compound’s binding affinity and selectivity, leading to improved therapeutic efficacy .
Comparación Con Compuestos Similares
- 1-(5-Bromo-3-fluoropyridin-2-yl)ethanone
- 1-(6-Fluoropyridin-2-yl)ethanone
- 1-(5-Fluoro-2-pyridinyl)ethanone
- 2-Bromo-1-(5-fluoropyridin-2-yl)ethanone
Comparison: 1-(6-Bromo-5-fluoropyridin-2-yl)ethanone is unique due to the specific positioning of the bromine and fluorine atoms on the pyridine ring. This arrangement can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds. For example, the presence of bromine at the 6-position and fluorine at the 5-position can enhance its electrophilic and nucleophilic substitution reactions compared to other derivatives .
Propiedades
Fórmula molecular |
C7H5BrFNO |
|---|---|
Peso molecular |
218.02 g/mol |
Nombre IUPAC |
1-(6-bromo-5-fluoropyridin-2-yl)ethanone |
InChI |
InChI=1S/C7H5BrFNO/c1-4(11)6-3-2-5(9)7(8)10-6/h2-3H,1H3 |
Clave InChI |
CRPWONUXPGACKR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC(=C(C=C1)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


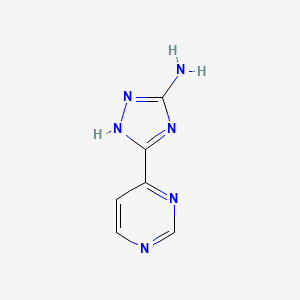
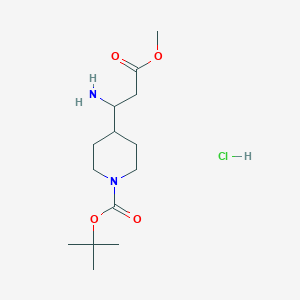
![(3,3-Difluoro-1-azabicyclo[3.2.0]heptan-5-YL)methanol](/img/structure/B13665786.png)
![2-(2,4-Difluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13665793.png)

![Benzo[d]thiazol-5-ylmethanamine hydrochloride](/img/structure/B13665812.png)
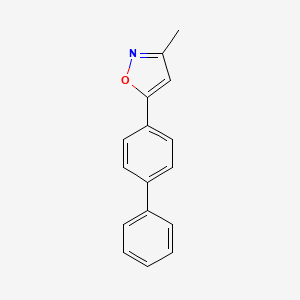
![3-[Bis(2-methyl-1-naphthyl)boryl]phenylboronic Acid Pinacol Ester](/img/structure/B13665824.png)
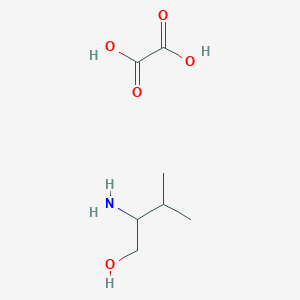
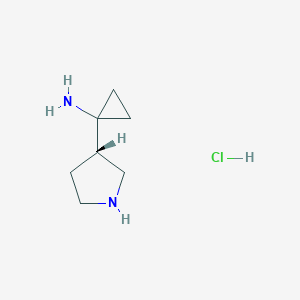
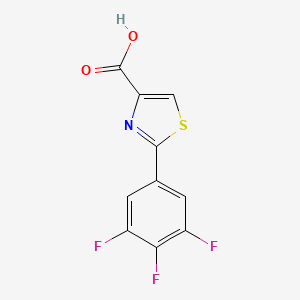

![2-Ethyl-6-(hydroxymethyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13665850.png)
![8-Bromo-6-chloro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13665860.png)
